3-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of benzothiadiazole, piperazine, and tetrahydrocinnoline moieties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with electron-rich molecules .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the BTZ group .
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Result of Action
Similar compounds have been used as fluorescent sensors for selective sensing of paas among various amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,1,3-benzothiadiazole-5-carbonyl chloride, which can be synthesized by reacting 2-aminothiophenol with sodium nitrite and hydrochloric acid . This intermediate is then reacted with piperazine to form the piperazinyl derivative. Finally, the tetrahydrocinnoline moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride: A precursor in the synthesis of the target compound.
Piperazine derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Tetrahydrocinnoline derivatives: Known for their stability and potential therapeutic applications.
Uniqueness
3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(14-5-6-16-17(11-14)23-27-22-16)25-9-7-24(8-10-25)18-12-13-3-1-2-4-15(13)20-21-18/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPRDUDXTDAZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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